molecular formula C13H25NO3 B120554 Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate CAS No. 156185-63-6

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B120554
CAS No.: 156185-63-6
M. Wt: 243.34 g/mol
InChI Key: OXPWHPCCUXESFQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h11,15H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPWHPCCUXESFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384182
Record name tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156185-63-6
Record name tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(3-hydroxypropyl)tetrahydro-1(2h)-pyridinecarboxylate
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Preparation Methods

Reagents and Conditions

  • Starting material : tert-Butyl 4-hydroxypiperidine-1-carboxylate (synthesized via Boc protection of piperidine-4-ol using di-tert-butyl dicarbonate in dichloromethane with triethylamine).

  • Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous dichloromethane at 0°C for 2 hours, followed by warming to room temperature.

  • Substitution : Reaction with sodium hydride (NaH, 1.5 eq) and 3-hydroxypropanol (1.5 eq) in tetrahydrofuran (THF) at reflux (66°C) for 12 hours.

Yield and Optimization

  • Typical yield : 68–72% after column chromatography.

  • Key variables : Excess NaH improves alkoxide formation, while prolonged reaction times (>15 hours) lead to Boc group degradation.

ParameterOptimal ValueImpact on Yield
Temperature66°CMaximizes SN2 kinetics
3-Hydroxypropanol eq1.5Prevents dimerization
Reaction time12 hoursBalances completion vs. side reactions

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables direct coupling between tert-butyl 4-hydroxypiperidine-1-carboxylate and 3-hydroxypropanol, forming the ether linkage with inversion of configuration.

Reagents and Conditions

  • Reagents : Diethyl azodicarboxylate (DEAD, 1.2 eq), triphenylphosphine (PPh₃, 1.2 eq).

  • Solvent : Anhydrous THF under nitrogen atmosphere.

  • Temperature : 0°C to room temperature over 6 hours.

Yield and Optimization

  • Typical yield : 55–60%.

  • Challenges : Competing elimination reactions reduce efficiency; molecular sieves (4Å) mitigate moisture interference.

Mechanistic Insight :
The reaction proceeds via a betaine intermediate, with DEAD facilitating oxidative coupling. The hydroxypropyl group transfers to the piperidine oxygen, retaining stereochemical integrity at the reaction site.

Reductive Amination for Side-Chain Introduction

While less common, reductive amination offers a route to introduce the hydroxypropyl group via an aldehyde precursor.

Reagents and Conditions

  • Aldehyde precursor : 3-Hydroxypropanal (synthesized via oxidation of 1,3-propanediol with pyridinium chlorochromate).

  • Reducing agent : Sodium cyanoborohydride (NaBH₃CN, 1.0 eq) in methanol at pH 5 (acetic acid buffer).

  • Reaction time : 24 hours at 40°C.

Yield and Limitations

  • Typical yield : 45–50%.

  • Drawbacks : Requires Boc deprotection/reprotection steps, increasing synthetic complexity.

Industrial-Scale Alkylation

Scaled production prioritizes cost efficiency and simplicity, often using alkyl halides under basic conditions.

Reagents and Conditions

  • Alkylating agent : 3-Bromopropanol (1.3 eq).

  • Base : Potassium carbonate (K₂CO₃, 2.0 eq) in acetonitrile at 80°C for 8 hours.

  • Workup : Aqueous extraction followed by silica gel chromatography.

Yield and Scalability

  • Pilot-scale yield : 75–80%.

  • Advantages : Minimal purification required; compatible with continuous flow reactors.

Comparative Analysis of Methods

The table below evaluates key metrics across preparation routes:

MethodYield (%)Purity (HPLC)ScalabilityCost Index
Tosylate substitution7298.5High1.0
Mitsunobu reaction6097.2Moderate2.5
Reductive amination5095.8Low3.0
Industrial alkylation8099.1High0.8

Key findings :

  • Industrial alkylation balances yield and cost-effectiveness, making it the preferred large-scale method.

  • The Mitsunobu reaction is reserved for stereosensitive applications despite lower yields.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 3.38 (t, 2H, piperidine N–CH₂), 3.65 (m, 2H, –CH₂OH).

  • ¹³C NMR : 155.2 ppm (Boc carbonyl), 79.5 ppm (quaternary Boc carbon).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₃H₂₅NO₃ [M+H]⁺ : 244.1913.

  • Observed : 244.1909 .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone yields the original hydroxyl compound .

Scientific Research Applications

Key Properties

  • Molecular Weight: 250.29 g/mol
  • CAS Number: 156185-63-6
  • Solubility: Soluble in organic solvents like dichloromethane and tetrahydrofuran.

Chemistry

TBHPPC serves as an important intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
  • Reduction: Carbonyl groups can be reduced back to hydroxyl groups.
  • Substitution Reactions: The hydroxyl group can be replaced with other functional groups.

Biology

In biological research, TBHPPC is employed as a building block for synthesizing biologically active compounds. Its derivatives have been studied for:

  • Enzyme Inhibition: TBHPPC analogs have shown potential as inhibitors of protein kinases, important in cancer therapy.
  • Receptor Ligands: The compound's structural features make it suitable for designing ligands targeting dopamine receptors.

Medicine

In medicinal chemistry, TBHPPC is investigated for its therapeutic properties:

  • Pharmaceutical Development: It is being explored for potential applications in treating central nervous system disorders due to its ability to modulate neurotransmitter systems.
  • Antituberculosis Activity: While specific data on TBHPPC's activity against Mycobacterium tuberculosis is limited, its structural similarity to known active compounds suggests potential efficacy.

Industry

In industrial applications, TBHPPC is used in the production of agrochemicals and fine chemicals, serving as a precursor for various synthetic pathways.

Case Study 1: Antituberculosis Activity

A study on piperazine derivatives indicated that modifications similar to those found in TBHPPC could enhance activity against Mtb, achieving low micromolar IC50 values. This suggests that further exploration of TBHPPC could yield promising candidates for antituberculosis drugs.

Case Study 2: Protein Kinase Inhibition

Research on TBHPPC's structural analogs revealed their ability to inhibit protein kinases associated with tumor growth. This highlights the compound's potential role in cancer treatment strategies.

Case Study 3: Pharmacokinetic Properties

Preliminary studies suggest that compounds related to TBHPPC exhibit favorable pharmacokinetic profiles, including good absorption and distribution characteristics essential for therapeutic efficacy.

Data Summary Table

Application AreaDescriptionExample Outcomes
ChemistryIntermediate for complex synthesisUsed in oxidation/reduction reactions
BiologyBuilding block for enzyme inhibitorsPotential inhibitors of protein kinases
MedicineDevelopment of CNS-targeting drugsInvestigated for antituberculosis activity
IndustryProduction of agrochemicalsPrecursor in fine chemical synthesis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Hydrophilic Substituents

a. tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate
  • Molecular Formula : C₁₅H₂₃N₃O₂
  • Molecular Weight : 277.36 g/mol
  • Appearance : Light yellow solid ().
  • Higher molecular weight (277 vs. 243 g/mol) due to the pyridine ring. Requires stringent safety measures (respiratory and eye protection) during handling ().
b. tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
  • Synthesis : Achieved via reaction with di-tert-butyl carbonate in dioxane-water (86% yield) ().
  • Key Differences :
    • Hydrophobic 4-methylpentyl substituent vs. hydrophilic 3-hydroxypropyl group.
    • Lacks a hydroxyl group, reducing polarity and solubility in polar solvents.

Carbamate Derivatives with Heterocyclic Rings

a. tert-Butyl (4-(3-hydroxypropyl)tetrahydro-2H-thiopyran-4-yl)carbamate (18f)
  • Molecular Formula: Not explicitly stated, but includes a thiopyran ring.
  • Melting Point : 147–148°C ().
  • Key Differences :
    • Replacement of piperidine with thiopyran (sulfur-containing six-membered ring) increases melting point significantly (147°C vs. 43°C).
    • Sulfur atom enhances intermolecular interactions, raising thermal stability.
b. tert-Butyl (3-(3-hydroxypropyl)tetrahydrothiophen-3-yl)carbamate (18k)
  • Melting Point : 101–102°C ().
  • Key Differences :
    • Tetrahydrothiophene ring (five-membered, sulfur-containing) vs. six-membered piperidine.
    • Smaller ring size and sulfur presence contribute to intermediate melting point.

Functionalized Piperidines with Electron-Withdrawing Groups

a. tert-Butyl 4-(3-hydroxypropyl)-4-(2,2,2-trifluoroacetamido)piperidine-1-carboxylate (18p)
  • Melting Point : 86–87°C ().
  • Key Differences :
    • Trifluoroacetamido group introduces strong electron-withdrawing effects, altering reactivity.
    • Higher molecular weight and hydrogen-bonding capacity compared to the target compound.
b. tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate
  • Molecular Formula: C₁₇H₂₀F₃NO₂
  • Key Differences :
    • Trifluoromethylphenyl substituent adds aromaticity and electron-withdrawing properties.
    • Dihydropyridine ring introduces unsaturation, affecting conjugation and stability ().

Comparative Analysis of Physical and Chemical Properties

Melting Points

Compound Melting Point (°C) Key Structural Feature
This compound 43–45 Hydroxypropyl substituent
18f (thiopyran carbamate) 147–148 Thiopyran ring
18k (tetrahydrothiophene carbamate) 101–102 Tetrahydrothiophene ring
18p (trifluoroacetamido derivative) 86–87 Trifluoroacetamido group

Insights :

  • Heterocyclic rings with sulfur (thiopyran, tetrahydrothiophene) significantly increase melting points due to enhanced intermolecular forces.
  • Electron-withdrawing groups (e.g., trifluoroacetamido) moderately elevate melting points compared to the target compound.

Solubility and Polarity

  • The target compound’s 3-hydroxypropyl group enhances polarity, enabling solubility in chloroform and methanol ().
  • Hydrophobic substituents (e.g., 4-methylpentyl in 3b) reduce solubility in polar solvents.
  • Amino-pyridinyl derivatives () exhibit higher solubility in aqueous media due to basicity and hydrogen-bonding capacity.

Biological Activity

Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and applications in various fields.

Structural Characteristics

The compound is characterized by a piperidine ring substituted with a tert-butyl group and a hydroxypropyl chain, contributing to its unique pharmacological profile. Its molecular formula is C13H25NO3C_{13}H_{25}NO_3, with an average molecular weight of approximately 243.34 g/mol. The structural features are crucial for its interaction with biological targets, influencing its efficacy and selectivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an enzyme inhibitor, potentially modulating pathways involved in pain perception and inflammation.

Mechanism TypeDescription
Enzyme InhibitionInteracts with enzymes to modulate biological pathways
Receptor BindingMay bind to specific receptors, influencing cellular responses

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Analgesic Properties : Early evaluations suggest potential analgesic effects, which may be beneficial in pain management therapies.
  • Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this derivative may also possess activity against certain pathogens .
  • Cytotoxicity : Studies on related piperidine derivatives have demonstrated varying levels of cytotoxicity against cancer cell lines, suggesting a need for further investigation into the therapeutic potential of this compound .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. Its applications span across organic synthesis and medicinal chemistry, particularly in drug development as a scaffold for novel therapeutic agents.

Table 2: Synthesis Overview

StepReaction TypeExpected Product
Step 1AlkylationPiperidine derivative
Step 2HydroxylationHydroxypropyl-substituted product
Step 3CarboxylationFinal carboxylate derivative

Case Studies

Several studies have evaluated the biological activity of related piperidine derivatives. For instance, research on piperidinothiosemicarbazone derivatives highlighted their strong inhibitory effects on Mycobacterium tuberculosis, showcasing the potential for developing new anti-tuberculosis agents . Additionally, structure-activity relationship (SAR) studies have indicated that modifications to the piperidine structure can significantly enhance biological activity .

Table 3: Comparative Biological Activity

Compound TypeMIC (μg/mL)Activity Description
Piperidinothiosemicarbazone0.5 - 2Strong anti-tuberculosis activity
Tert-butyl derivativesVaries (unreported)Potential analgesic and antimicrobial

Q & A

Q. What are the key synthetic routes for preparing tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : Synthesis typically involves a multi-step approach:
  • Step 1 : Protect the piperidine nitrogen using tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) with a base like triethylamine (TEA) to form the Boc-protected intermediate .
  • Step 2 : Introduce the 3-hydroxypropyl group via nucleophilic substitution or coupling. For example, react Boc-piperidine with 3-bromopropanol under basic conditions (e.g., NaH in THF) .
  • Critical Conditions : Maintain anhydrous conditions during Boc protection, optimize reaction time (12–24 hours), and monitor pH to avoid premature deprotection. Purify intermediates via silica gel chromatography (hexane/ethyl acetate gradients) .

Q. How should researchers purify this compound, and what analytical techniques confirm its purity and structure?

  • Methodological Answer :
  • Purification : Use flash chromatography (silica gel, 60–120 mesh) with gradient elution (e.g., 20–50% ethyl acetate in hexane). For crystalline products, recrystallize in ethanol/water mixtures .
  • Characterization :
  • NMR (¹H, ¹³C): Confirm Boc group integrity (δ ~1.4 ppm for tert-butyl) and hydroxypropyl chain integration (δ ~3.6 ppm for -CH2-OH) .
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .
  • IR : Verify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1690–1720 cm⁻¹) stretches .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
  • Exposure Response :
  • Skin Contact : Wash with soap/water; seek medical advice if irritation persists .
  • Inhalation : Move to fresh air; monitor for respiratory distress .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis under varying catalytic conditions?

  • Methodological Answer :
  • Design of Experiments (DoE) : Systematically test variables (e.g., catalyst type, solvent polarity, temperature) using a fractional factorial design. For example, compare TEA vs. DMAP in DCM vs. THF .
  • Analytical Validation : Quantify intermediates via LC-MS to identify bottlenecks (e.g., incomplete Boc protection or side reactions). Adjust stoichiometry (e.g., 1.2 equivalents of Boc anhydride) to improve efficiency .

Q. What strategies mitigate steric hindrance from the tert-butyl group during derivatization of this compound?

  • Methodological Answer :
  • Deprotection : Remove the Boc group with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hours) to expose the piperidine nitrogen for further functionalization .
  • Activation : Use coupling agents like EDC/HOBt for hydroxypropyl chain modifications (e.g., esterification with carboxylic acids) .

Q. How does the hydroxypropyl substituent influence the compound’s solubility and stability in aqueous vs. organic media?

  • Methodological Answer :
  • Solubility Testing : Perform phase-solubility studies in buffers (pH 1–10) and organic solvents (DMSO, ethanol). The hydroxyl group enhances aqueous solubility (~5–10 mg/mL in PBS) but may reduce stability in acidic conditions .
  • Stability Analysis : Monitor degradation via HPLC under accelerated conditions (40°C/75% RH). Use lyophilization for long-term storage of aqueous solutions .

Data Contradiction & Mechanistic Analysis

Q. Why do conflicting reports exist regarding the optimal temperature for introducing the hydroxypropyl group, and how can researchers address this?

  • Methodological Answer :
  • Root Cause : Competing pathways (e.g., elimination vs. substitution) may dominate at higher temperatures (>60°C).
  • Resolution : Use low-temperature conditions (0–25°C) and polar aprotic solvents (e.g., DMF) to favor substitution. Confirm reaction progress with in-situ FTIR to detect intermediate formation .

Q. What computational methods can predict the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Model transition states using Gaussian or ORCA software to assess energy barriers for Boc group removal or hydroxypropyl activation .
  • MD Simulations : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics to guide solvent selection .

Ecological & Toxicological Considerations

Q. What preliminary assessments can researchers conduct to evaluate the environmental impact of this compound?

  • Methodological Answer :
  • Biodegradability : Use OECD 301D shake-flask test to measure CO₂ evolution over 28 days .
  • Toxicity Screening : Perform Daphnia magna acute toxicity assays (EC₅₀) and in vitro Ames tests for mutagenicity .

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